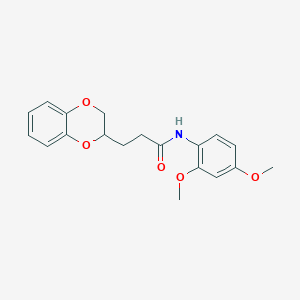![molecular formula C24H34N2O2 B4174702 1-(4-tert-butylphenoxy)-3-[4-(4-methylphenyl)-1-piperazinyl]-2-propanol](/img/structure/B4174702.png)
1-(4-tert-butylphenoxy)-3-[4-(4-methylphenyl)-1-piperazinyl]-2-propanol
Descripción general
Descripción
1-(4-tert-butylphenoxy)-3-[4-(4-methylphenyl)-1-piperazinyl]-2-propanol, commonly known as TBPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TBPB is a beta-adrenergic receptor agonist that has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
TBPB acts as a beta-adrenergic receptor agonist, which means that it binds to and activates the beta-adrenergic receptors. This activation leads to the activation of intracellular signaling pathways, such as the cAMP pathway, which results in the physiological effects of TBPB.
Biochemical and Physiological Effects
TBPB has been found to have a wide range of biochemical and physiological effects. It has been shown to increase cardiac contractility and heart rate, stimulate lipolysis, and increase glucose uptake. TBPB has also been found to modulate immune response and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TBPB is its specificity for beta-adrenergic receptors, which makes it a useful tool compound for studying the role of these receptors in various physiological processes. However, one limitation of TBPB is its potential off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for research involving TBPB. One area of interest is the role of beta-adrenergic receptors in cancer progression, and TBPB could be a useful tool compound for investigating this. Additionally, TBPB could be used in the development of new therapies for cardiovascular disease and metabolic disorders.
Conclusion
In conclusion, TBPB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its specificity for beta-adrenergic receptors makes it a useful tool compound for studying the role of these receptors in various physiological processes. TBPB has a wide range of biochemical and physiological effects, and there are several potential future directions for research involving this compound.
Aplicaciones Científicas De Investigación
TBPB has been extensively studied for its potential use as a tool compound in scientific research. It has been found to activate beta-adrenergic receptors, which play a crucial role in various physiological processes, such as cardiac function, metabolism, and immune response. TBPB has been used in several studies to investigate the role of beta-adrenergic receptors in these processes.
Propiedades
IUPAC Name |
1-(4-tert-butylphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-19-5-9-21(10-6-19)26-15-13-25(14-16-26)17-22(27)18-28-23-11-7-20(8-12-23)24(2,3)4/h5-12,22,27H,13-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSXZEKZHLJNFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4174630.png)
![benzyl 1'-allyl-2-amino-3-cyano-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-4'-carboxylate](/img/structure/B4174638.png)
![N-[4-({2-[(2-sec-butylphenoxy)acetyl]hydrazino}carbonyl)phenyl]-2-methylpropanamide](/img/structure/B4174641.png)
![N-(4-ethylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4174647.png)
![ethyl 6-amino-5-cyano-8'-ethyl-2,4',4',6'-tetramethyl-2'-oxo-5',6'-dihydro-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4174648.png)
![2-(3-chloro-4-methylphenyl)-1-[4-(methylthio)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4174661.png)
![N-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B4174666.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B4174671.png)
![5-bromo-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4174678.png)

![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4174692.png)
![N-cyclohexyl-2-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-5-nitrobenzamide](/img/structure/B4174698.png)
![4-{2-nitro-5-[4-(3,4,5-trimethoxybenzoyl)-1-piperazinyl]phenyl}morpholine](/img/structure/B4174699.png)
![2-[(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4174703.png)